molecular formula C11H11NO4 B8423066 8-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone

8-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone

Cat. No. B8423066
M. Wt: 221.21 g/mol
InChI Key: XBXHVVRKBUGAIG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

8-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone is a useful research compound. Its molecular formula is C11H11NO4 and its molecular weight is 221.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality 8-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 8-methoxy-5-nitro-3,4-dihydro-1(2H)-naphthalenone including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C11H11NO4

Molecular Weight

221.21 g/mol

IUPAC Name

8-methoxy-5-nitro-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C11H11NO4/c1-16-10-6-5-8(12(14)15)7-3-2-4-9(13)11(7)10/h5-6H,2-4H2,1H3

InChI Key

XBXHVVRKBUGAIG-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C(=C(C=C1)[N+](=O)[O-])CCCC2=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

A solution of 8-methoxy-1-tetralone (2.26 g, 13 mmol) (prepared as described in Chatterjee, A. Tetrahedron, (1980), 36, 2513-2520) in acetic anhydride (11.5 mL) was cooled to 0° C., treated with a mixture of fuming nitric acid (0.90 mL) in acetic acid (0.70 mL) dropwise over 1 hour, stirred at 0° C. for 1.5 hours, treated with water (150 mL) and extracted with diethyl ether (300 mL). The diether ether layer was washed with water (150 mL), washed with sodium bicarbonate solution (3×), washed with brine, dried (MgSO4), filtered and concentrated. Purification of the residue on silica gel using a gradient of 2:1 and then 3:2 and finally 1:1 hexanes:ethyl acetate provided the desired product as the more polar isomer.
Quantity
2.26 g
Type
reactant
Reaction Step One
Quantity
0.9 mL
Type
reactant
Reaction Step Two
Quantity
0.7 mL
Type
solvent
Reaction Step Two
Name
Quantity
150 mL
Type
reactant
Reaction Step Three
Quantity
11.5 mL
Type
solvent
Reaction Step Four

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.